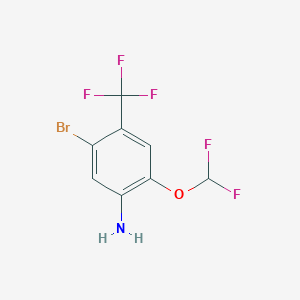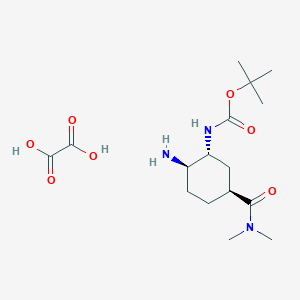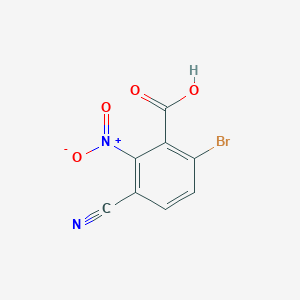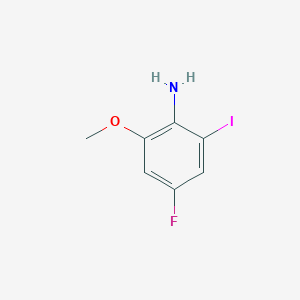
(2S)-1-methyl-2-(propan-2-yl)piperazine hydrochloride
Descripción general
Descripción
“(2S)-1-methyl-2-(propan-2-yl)piperazine hydrochloride” is a chemical compound with the molecular formula C8H19ClN2 and a molecular weight of 178.7 g/mol . It is not intended for human or veterinary use and is available for research purposes only .
Molecular Structure Analysis
The InChI code for “(2S)-1-methyl-2-(propan-2-yl)piperazine hydrochloride” is 1S/C8H18N2.ClH/c1-7(2)8-6-9-4-5-10(8)3;/h7-9H,4-6H2,1-3H3;1H/t8-;/m1./s1 . The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Physical And Chemical Properties Analysis
“(2S)-1-methyl-2-(propan-2-yl)piperazine hydrochloride” is a powder that should be stored at 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- Novel Derivatives Synthesis : A study detailed the synthesis of novel derivatives involving piperazine compounds, investigating their antidepressant and antianxiety activities in albino mice (Kumar et al., 2017).
Quality Control and Stability
- Quality Control Agent : Research on a new potent anti-ischemic and anti-hypertensive agent included a sensitive high-performance liquid chromatographic assay method, which is integral for quality control and stability studies (Dwivedi et al., 2003).
Luminescent Properties and Photo-induced Electron Transfer
- Luminescent Properties : A study focused on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which is relevant in the field of materials science (Gan et al., 2003).
Pharmaceutical Applications
- CGRP Receptor Inhibitor : Research on a potent calcitonin gene-related peptide (CGRP) receptor antagonist involved the development of an economical synthesis of its hydrochloride salt, demonstrating large-scale synthesis feasibility (Cann et al., 2012).
Schistosomiasis Treatment
- Anti-Schistosomiasis Activity : A study synthesized piperazine hydrochlorides for testing their activity against schistosomiasis in experimental animals (Tung, 1957).
Adrenergic Receptor Research
- Alpha-Adrenoceptors Affinity : A series of 1,4-substituted piperazine derivatives were synthesized and evaluated for their affinity toward alpha 1- and alpha 2-receptors, indicating potential therapeutic applications in cardiovascular diseases (Marona et al., 2011).
Dual Antihypertensive Agents
- Potential Antihypertensive Agents : The synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts were examined for potential use as dual antihypertensive agents (Marvanová et al., 2016).
ACAT-1 Inhibitor for Incurable Diseases
- ACAT-1 Inhibitor Discovery : A compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anti-Inflammatory Activity
- Anti-Inflammatory Activity : Novel compounds were synthesized and evaluated for their anti-inflammatory activity, demonstrating potential for new anti-inflammatory therapies (Ahmed et al., 2017).
Antibacterial Activity
- Antibacterial Activity of Terazosin Hydrochloride : Research focused on the synthesis, characterization, and antibacterial activity of Terazosin hydrochloride, indicating potential applications in combating bacterial infections (Kumar et al., 2021).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(2S)-1-methyl-2-propan-2-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-7(2)8-6-9-4-5-10(8)3;/h7-9H,4-6H2,1-3H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUVKINUVFECJK-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-methyl-2-(propan-2-yl)piperazine hydrochloride | |
CAS RN |
2059912-12-6 | |
| Record name | (2S)-1-methyl-2-(propan-2-yl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)


![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)




![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)




![8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide](/img/structure/B1460570.png)